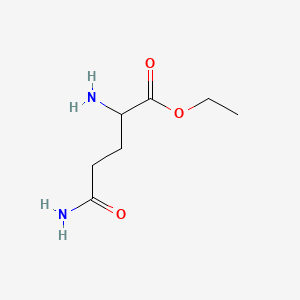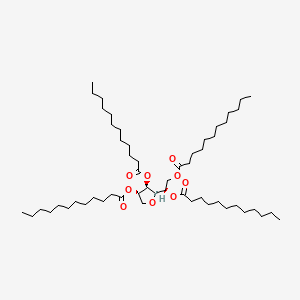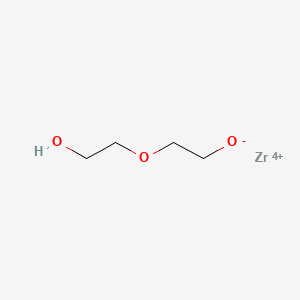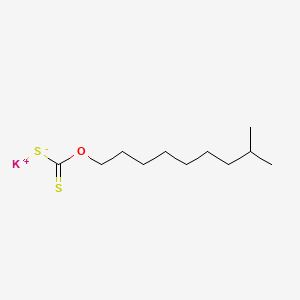
Octdecyl (R)12-((1-oxooctadecyl)oxy)oleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octdecyl ®12-((1-oxooctadecyl)oxy)oleate: is a complex organic compound with the molecular formula C54H104O4 and a molecular weight of 817.40 g/mol . It is characterized by its long carbon chains and ester functional groups, making it a significant molecule in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octdecyl ®12-((1-oxooctadecyl)oxy)oleate typically involves esterification reactions. One common method is the reaction between octadecanol and oleic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of Octdecyl ®12-((1-oxooctadecyl)oxy)oleate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Octdecyl ®12-((1-oxooctadecyl)oxy)oleate can undergo oxidation reactions, particularly at the double bonds present in the oleate moiety. Common oxidizing agents include potassium permanganate and ozone.
Reduction: The ester groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, where nucleophiles such as amines or alcohols replace the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of amides or new esters.
Wissenschaftliche Forschungsanwendungen
Octdecyl ®12-((1-oxooctadecyl)oxy)oleate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of lipid bilayers and liposomes for studying cell membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the production of cosmetics and personal care products for its emollient properties.
Wirkmechanismus
The mechanism of action of Octdecyl ®12-((1-oxooctadecyl)oxy)oleate primarily involves its interaction with lipid membranes. The long hydrophobic chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of therapeutic agents across cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octadecyl oleate: Similar in structure but lacks the additional ester group.
Stearyl oleate: Contains a stearyl group instead of an octadecyl group.
Cetyl oleate: Contains a cetyl group, which is shorter than the octadecyl group.
Uniqueness
Octdecyl ®12-((1-oxooctadecyl)oxy)oleate is unique due to its dual ester functionality, which imparts distinct physicochemical properties. This dual functionality enhances its emulsifying and surfactant capabilities, making it more effective in applications requiring stable emulsions and dispersions .
Eigenschaften
CAS-Nummer |
94109-52-1 |
|---|---|
Molekularformel |
C54H104O4 |
Molekulargewicht |
817.4 g/mol |
IUPAC-Name |
octadecyl (Z,12R)-12-octadecanoyloxyoctadec-9-enoate |
InChI |
InChI=1S/C54H104O4/c1-4-7-10-13-15-17-19-21-23-25-27-29-33-37-41-46-51-57-53(55)49-44-39-35-32-31-34-38-43-48-52(47-42-12-9-6-3)58-54(56)50-45-40-36-30-28-26-24-22-20-18-16-14-11-8-5-2/h38,43,52H,4-37,39-42,44-51H2,1-3H3/b43-38-/t52-/m1/s1 |
InChI-Schlüssel |
YGASTKRBAMYASF-ANOOJLFQSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\C[C@@H](CCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


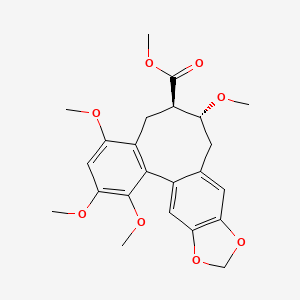
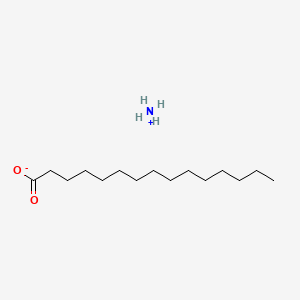

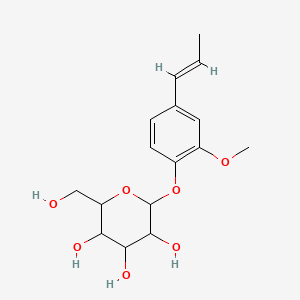
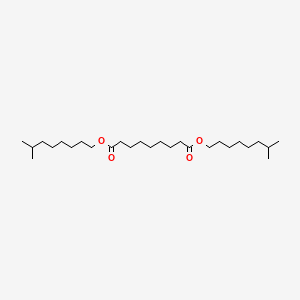

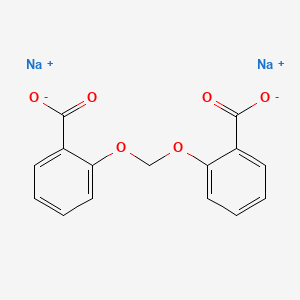


![9-Phosphabicyclo[3.3.1]nonane, 9,9'-(1,2-ethanediyl)bis-](/img/structure/B12657601.png)
